Ethyl (2,6-dimethylphenyl)phosphonate
Description
Ethyl (2,6-dimethylphenyl)phosphonate is a phosphonate ester characterized by an ethyl group and a 2,6-dimethylphenyl substituent bonded to a pentavalent phosphorus atom. This compound is primarily utilized in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions, which are critical for forming carbon-carbon double bonds. The bulky 2,6-dimethylphenyl group introduces significant steric hindrance, which can influence reaction kinetics and selectivity .
Properties
CAS No. |
85320-18-9 |
|---|---|
Molecular Formula |
C10H14O3P- |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
(2,6-dimethylphenyl)-ethoxyphosphinate |
InChI |
InChI=1S/C10H15O3P/c1-4-13-14(11,12)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3,(H,11,12)/p-1 |
InChI Key |
FODMHCJZHGKWOO-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC=C1C)C)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
- Nucleophilic Attack : Triethyl phosphite (P(OEt)₃) acts as a nucleophile, displacing the halide from 2,6-dimethylbromobenzene via an Sₙ2 mechanism. This forms a pentavalent phosphonium intermediate.
- Halide Elimination : The intermediate undergoes cleavage by the liberated bromide ion, yielding this compound and ethyl bromide.
Key Conditions :
- Temperature : 120–150°C, necessitating reflux in high-boiling solvents like toluene or xylene.
- Solvent : Anhydrous conditions to prevent hydrolysis.
- Catalysis : No catalyst required, though trace iodide salts (e.g., NaI) accelerate the reaction.
Yield and Limitations :
- Typical yields range from 50% to 75%, contingent on the purity of the aryl halide.
- Steric hindrance from the 2,6-dimethyl groups may reduce reactivity, requiring prolonged reaction times (24–48 hours).
Palladium-Catalyzed Cross-Coupling: Aryl Group Introduction
Palladium-mediated cross-coupling offers a modular approach to introducing the 2,6-dimethylphenyl moiety to preformed phosphonate esters. This method adapts protocols from α-arylation reactions of phosphonoacetates.
General Procedure
- Substrate Preparation : Ethyl diethylphosphonoacetate serves as the phosphorus-containing precursor.
- Coupling Reaction : A Pd(II) catalyst (e.g., Pd₂(dba)₃) with a bulky phosphine ligand (e.g., BrettPhos) facilitates coupling with 2,6-dimethylbromobenzene in cyclopentyl methyl ether (CPME) at 100°C.
Critical Parameters :
- Ligand Choice : BrettPhos enhances steric bulk, mitigating undesired β-hydride elimination.
- Base : Cs₂CO₃ ensures deprotonation of the phosphonoacetate, activating it for coupling.
- Scale-Up : Demonstrated for gram-scale synthesis with 80% yield in analogous systems.
Advantages :
- Enables late-stage functionalization, bypassing challenges associated with direct Arbuzov reactions on hindered aryl halides.
Nucleophilic Substitution via Phosphonochloridate Intermediates
Phosphonochloridates, generated from partial dealkylation of phosphonate diesters, react with 2,6-dimethylphenol to form the target compound. This route leverages mixed phosphonate ester chemistry.
Stepwise Synthesis
- Chlorination : Ethyl methylphosphonate reacts with oxalyl chloride in dichloromethane (DCM) to form ethyl phosphonochloridate.
- Phenolation : The chloridate intermediate couples with 2,6-dimethylphenol in acetonitrile (ACN), catalyzed by triethylamine.
Reaction Metrics :
- Yield : 65–72% after chromatographic purification.
- Challenges : Phosphonochloridates are moisture-sensitive, requiring strict anhydrous conditions.
Esterification of (2,6-Dimethylphenyl)Phosphonic Acid
Direct esterification of (2,6-dimethylphenyl)phosphonic acid with ethanol offers a straightforward but less efficient pathway.
Acid-Catalyzed Esterification
- Reagents : Phosphonic acid, excess ethanol, and a Brønsted acid catalyst (e.g., H₂SO₄).
- Conditions : Reflux for 12–24 hours with azeotropic water removal.
Performance :
- Yield : Moderate (40–55%) due to equilibrium limitations.
- Alternatives : Mitsunobu conditions (DIAD, PPh₃) improve yields but increase cost.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |
|---|---|---|---|---|
| Michaelis–Arbuzov | 50–75 | 24–48 h | High | Simplicity, no metal catalysts |
| Palladium Cross-Coupling | 70–80 | 6–12 h | Moderate | Functional group tolerance |
| Phosphonochloridate | 65–72 | 8–16 h | Low | Avoids high temperatures |
| Direct Esterification | 40–55 | 12–24 h | Low | Uses commercially available acid |
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,6-dimethylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents like nitric acid or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Ethyl (2,6-dimethylphenyl)phosphonate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.
Medicine: Research explores its use in developing new pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylphenyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit enzymes by mimicking phosphate substrates, thereby affecting metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl (2,6-dimethylphenyl)phosphonate and related compounds:
Structural and Reactivity Analysis:
- Substituent Effects: this compound features an aromatic 2,6-dimethylphenyl group, which imposes steric constraints that reduce reactivity in HWE reactions compared to smaller substituents like ethylthio (SEt) groups. For example, notes that bulkier substituents (e.g., hexylthio, SHex) result in trace product formation due to hindered ylide generation . In contrast, Diethyl ethylphosphonite (P(III)) has smaller ethyl substituents and a lower oxidation state, making it more reactive in redox reactions and ligand coordination .
- Oxidation State and Functional Groups: Phosphonate esters like this compound (P(V)) are stable under ambient conditions and widely used in synthesis. Phosphonites (P(III)), such as Diethyl ethylphosphonite, are prone to oxidation and serve as intermediates in organometallic chemistry . 2,6-Dimethylcyclohexyl ethylphosphonofluoridate contains a fluorine atom, enhancing its electrophilicity and toxicity. Such compounds are structurally analogous to nerve agents but differ from phosphonates in biological activity and environmental persistence .
Solubility and Stability :
Research Findings and Implications
Steric Hindrance in HWE Reactions :
demonstrates that substituent size directly impacts HWE reaction efficiency. For instance, the hexylthio-substituted phosphonate ester (6b) yielded only trace amounts of the coupled intermediate, whereas smaller substituents (e.g., SEt in 6a) improved reactivity . This suggests that this compound’s bulky aryl group may similarly slow reaction rates compared to less hindered analogs.- Toxicity and Handling: While this compound is primarily a synthetic intermediate, phosphonofluoridates like 2,6-Dimethylcyclohexyl ethylphosphonofluoridate exhibit high toxicity due to their ability to inhibit acetylcholinesterase. This underscores the importance of structural differences in determining biological activity .
Q & A
Q. What are the standard synthetic routes for preparing ethyl (2,6-dimethylphenyl)phosphonate, and how can reaction conditions be optimized?
this compound is typically synthesized via phosphorylation reactions involving 2,6-dimethylphenol derivatives. A common method employs the Horner-Wadsworth-Emmons (HWE) reaction, where sodium hexamethyldisilazide (NaHMDS) is used as a base to generate phosphonate ylides. For example, preforming the ylide at −78°C improves coupling efficiency with carbonyl precursors . Optimization involves controlling temperature, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of NaHMDS), and reaction time (e.g., 12–48 hours) to minimize side products like mono-coupled intermediates .
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
The SHELX program suite (e.g., SHELXL) is widely used for small-molecule crystallographic refinement. Key steps include:
- Applying high-resolution X-ray diffraction data (≤ 1.0 Å) to resolve electron density maps.
- Using restraints for disordered groups (e.g., ethyl or methyl substituents) to refine thermal parameters.
- Validating hydrogen bonding and torsional angles via tools like PLATON or OLEX2 .
Q. What analytical techniques are critical for characterizing purity and degradation products of this phosphonate?
- HPLC-MS : To detect trace impurities (e.g., hydrolyzed phosphonic acids) using C18 columns and acetonitrile/water gradients.
- 31P NMR : To confirm phosphonate integrity (δ ~20–30 ppm for P=O environments).
- TGA/DSC : To assess thermal stability (decomposition onset typically >200°C) .
Advanced Research Questions
Q. How do steric effects from the 2,6-dimethylphenyl group influence reactivity in cross-coupling reactions?
The 2,6-dimethyl substituents create steric hindrance, reducing nucleophilic attack at the phosphorus center. This can slow down transesterification but stabilize intermediates in metal-catalyzed reactions. For example, in Pd-mediated couplings, bulky ligands (e.g., XPhos) are required to enhance catalytic turnover . Comparative studies with less-hindered analogs (e.g., phenylphosphonates) show a 30–50% decrease in reaction rates for the 2,6-dimethyl derivative .
Q. What strategies resolve contradictions in synthetic yields reported for azaphosphol derivatives derived from this compound?
Discrepancies arise from varying electronic and steric effects in intramolecular C–H amidation. Solutions include:
- Substituent screening : Electron-withdrawing groups (e.g., Br at the 6-position) improve cyclization yields (70–85%) versus electron-donating groups (e.g., OMe, 40–50%) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability compared to THF .
Q. How can computational modeling predict the environmental fate of this compound?
- Quantum chemical calculations (DFT) : Estimate hydrolysis pathways (e.g., activation energy for P–O bond cleavage).
- Molecular dynamics : Simulate soil/water partitioning using log Kow values (−0.72 to 1.18) and solubility data (highly water-soluble, >100 mg/L) .
- QSAR models : Correlate substituent effects with biodegradation half-lives .
Q. What methodologies enable the study of structure-activity relationships (SAR) for phosphonate coordination complexes?
- Single-crystal XRD : Resolve metal-ligand bonding geometries (e.g., bond lengths, angles).
- EPR spectroscopy : Probe electronic environments in transition metal complexes (e.g., Cu<sup>II</sup> or Fe<sup>III</sup>).
- DFT-based NBO analysis : Quantify donor-acceptor interactions in P=O→M bonds .
Methodological Challenges
Q. How can researchers address low yields in the synthesis of this compound-based macrocycles?
- High-dilution conditions : Minimize oligomerization (e.g., 0.01 M concentration).
- Dynamic covalent chemistry : Use reversible imine or disulfide bonds to error-correct during cyclization .
Q. What in vitro assays are suitable for preliminary neurotoxicity screening of phosphonate derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
